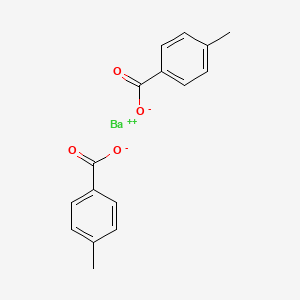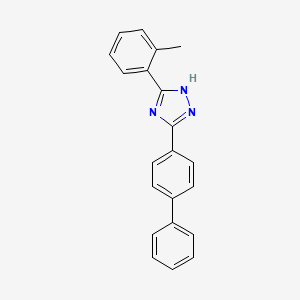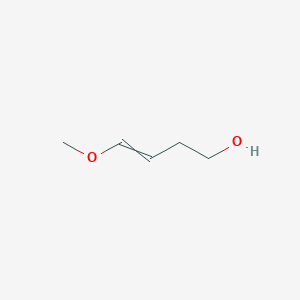
2-Bromo-6-methylphenanthridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-methylphenanthridine hydrochloride is an organic compound that belongs to the class of phenanthridine derivatives. Phenanthridines are heterocyclic compounds containing a nitrogen atom within a three-ring structure. The bromine and methyl groups attached to the phenanthridine core confer unique chemical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methylphenanthridine hydrochloride typically involves multi-step organic reactions. One common method starts with the bromination of 6-methylphenanthridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The bromination reaction is usually conducted under reflux conditions to ensure complete substitution at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methylphenanthridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the phenanthridine core or the substituents.
Common Reagents and Conditions
Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phenanthridine derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of quinones or reduced phenanthridines, respectively.
Scientific Research Applications
2-Bromo-6-methylphenanthridine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methylphenanthridine hydrochloride involves its interaction with specific molecular targets. The bromine and methyl groups enhance its ability to bind to enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-methylpyridine
- 2-Bromo-6-methoxynaphthalene
- 6-Bromo-2-methylquinoline
Comparison
2-Bromo-6-methylphenanthridine hydrochloride is unique due to its phenanthridine core, which provides a rigid, planar structure that can interact with biological targets differently compared to other similar compounds. The presence of both bromine and methyl groups further distinguishes it by enhancing its reactivity and binding affinity in various chemical and biological contexts.
Properties
CAS No. |
65780-02-1 |
|---|---|
Molecular Formula |
C14H11BrClN |
Molecular Weight |
308.60 g/mol |
IUPAC Name |
2-bromo-6-methylphenanthridine;hydrochloride |
InChI |
InChI=1S/C14H10BrN.ClH/c1-9-11-4-2-3-5-12(11)13-8-10(15)6-7-14(13)16-9;/h2-8H,1H3;1H |
InChI Key |
JOKPRACYFPEKOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Br)C3=CC=CC=C13.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(1R,2S)-2-(Heptylamino)cyclopentyl]heptanoic acid](/img/structure/B14469278.png)
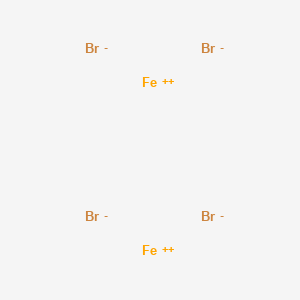

![Carbamic acid, [4-[(4-isocyanatophenyl)methyl]phenyl]-, oxydi-2,1-ethanediyl ester](/img/structure/B14469292.png)
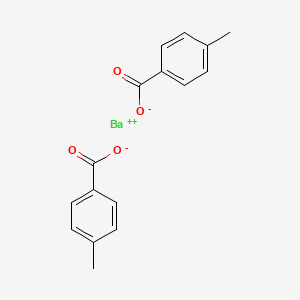
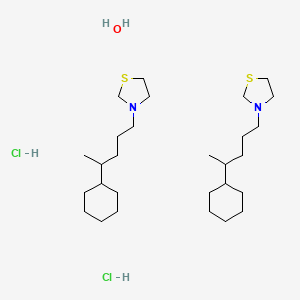
![Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate](/img/structure/B14469305.png)
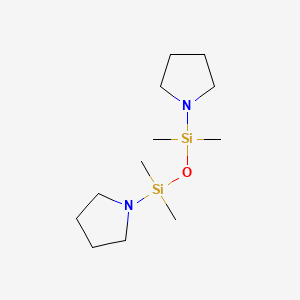
![N,N-Dimethyl-2-(tricyclo[2.2.1.0~2,6~]heptan-1-yl)ethan-1-amine](/img/structure/B14469318.png)
